(3,5-Dichloropyridin-4-yl)methanaminehydrochloride

PDE4 Inhibition Inflammation COPD

The 3,5‑dichloro‑4‑pyridinyl scaffold delivers picomolar PDE4 inhibition (0.041 nM) and balanced pan‑FGFR activity (IC50 0.9‑6.1 nM), which alternative regioisomers cannot replicate. This hydrochloride salt ensures superior solubility and stability, enabling reliable synthesis of CCR5 antagonists and advanced oncology candidates. Secure research‑grade material from verified supply chains.

Molecular Formula C6H7Cl3N2
Molecular Weight 213.5 g/mol
Cat. No. B15324278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dichloropyridin-4-yl)methanaminehydrochloride
Molecular FormulaC6H7Cl3N2
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)CN)Cl.Cl
InChIInChI=1S/C6H6Cl2N2.ClH/c7-5-2-10-3-6(8)4(5)1-9;/h2-3H,1,9H2;1H
InChIKeyIJMAHNQZZJREEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride: A Strategic Intermediate for Targeted Synthesis and Drug Discovery


(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at the 3 and 5 positions and a methanamine group at the 4 position. Its hydrochloride salt form confers enhanced water solubility and stability, making it a versatile building block in medicinal chemistry and chemical biology . The compound is not an active pharmaceutical ingredient itself, but serves as a critical synthetic intermediate or scaffold for generating bioactive molecules with defined biological activities, particularly as enzyme inhibitors .

The Critical Risk of Substituting (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride with Closely Related Analogs


Substituting (3,5-Dichloropyridin-4-yl)methanamine hydrochloride with a close analog like (2,6-dichloropyridin-4-yl)methanamine hydrochloride or (3,5-dichloropyridin-2-yl)methanamine is not scientifically justified. The precise positioning of the chlorine atoms and the methanamine group on the pyridine ring dictates the compound's unique electronic distribution and steric profile, which in turn govern its reactivity and binding interactions with biological targets . Even a slight change in the substitution pattern can lead to a significant loss of potency or selectivity in downstream applications. For instance, the 3,5-dichloro substitution pattern is a privileged motif for potent phosphodiesterase-4 (PDE4) and fibroblast growth factor receptor (FGFR) inhibitors, as evidenced by multiple high-affinity clinical candidates incorporating this exact fragment [1]. Using a different regioisomer would fundamentally alter the pharmacophore and invalidate the intended biological activity.

Quantifiable Differentiation Evidence for (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride


PDE4 Inhibitor Scaffold: Picomolar Potency Enabled by the 3,5-Dichloropyridin-4-yl Core

The (3,5-dichloropyridin-4-yl)methanamine fragment is a core structural component of several picomolar-potency phosphodiesterase-4 (PDE4) inhibitors, exemplified by Piclamilast. When incorporated into a benzamide structure, this specific substitution pattern yields an IC50 of 0.041 nM against PDE4B [1]. This is substantially more potent than the clinically approved PDE4 inhibitor Roflumilast, which, while also containing the 3,5-dichloropyridin-4-yl motif, exhibits IC50 values of 0.84 nM for PDE4B and 0.68 nM for PDE4D [2]. The data highlight the critical role of the 3,5-dichloropyridin-4-yl fragment in achieving high-affinity binding.

PDE4 Inhibition Inflammation COPD

Pan-FGFR Inhibition: Sub-Nanomolar Potency Against All Four Receptor Isoforms

The (3,5-dichloropyridin-4-yl)ethoxy fragment is a key pharmacophore in potent pan-fibroblast growth factor receptor (FGFR) inhibitors. Compound (R)-21c, which incorporates this fragment, demonstrates sub-nanomolar to low nanomolar IC50 values against all four FGFR isoforms: FGFR1 (0.9 nM), FGFR2 (2.0 nM), FGFR3 (2.0 nM), and FGFR4 (6.1 nM) [1]. This balanced pan-FGFR inhibition profile is a significant achievement, as many FGFR inhibitors display considerably reduced potency against FGFR4 compared to FGFR1-3 . The specific 3,5-dichloropyridin-4-yl moiety is crucial for the binding interactions that confer this broad and potent inhibitory activity.

FGFR Inhibition Cancer Kinase Inhibitor

CCR5 Antagonism: Sub-Nanomolar Binding Affinity for HIV Entry Inhibitor Development

The (3,5-dichloropyridin-4-yl)carbonyl group serves as a critical component in high-affinity C-C chemokine receptor type 5 (CCR5) antagonists. A specific ligand (BDBM50234726) incorporating this fragment demonstrates an IC50 of 0.800 nM for displacing [125I]RANTES from human CCR5 expressed in CHO cells [1]. This sub-nanomolar binding affinity is comparable to that of the clinically approved CCR5 antagonist Maraviroc (IC50 = 3.3 nM) [2], and significantly better than many earlier-generation CCR5 ligands. This indicates that the 3,5-dichloropyridin-4-yl fragment can be effectively utilized to create potent and selective CCR5 antagonists.

CCR5 Antagonist HIV Chemokine Receptor

Structural Characterization: Defined Solid-State Packing for Crystallization and Formulation

The solid-state structure of compounds containing the (3,5-dichloropyridin-4-yl) fragment has been rigorously characterized. A single crystal X-ray diffraction study of the ligand (3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol revealed it crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 7.6585(14) Å, b = 12.209(2) Å, c = 23.207(4) Å, and V = 2170.0(7) ų [1]. This level of structural detail provides a predictable and reproducible solid-state environment, which is essential for understanding bulk properties such as solubility, stability, and crystallinity. In contrast, closely related isomers like (2,6-dichloropyridin-4-yl)methanamine hydrochloride may exhibit different crystal packing and solid-state properties, impacting formulation and handling.

Crystal Engineering Solid-State Chemistry Coordination Chemistry

Validated Research and Industrial Applications for (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride


Medicinal Chemistry: Lead Optimization of PDE4 Inhibitors for Respiratory and Inflammatory Diseases

Given the picomolar potency observed for PDE4 inhibitors containing the (3,5-dichloropyridin-4-yl) core (e.g., Piclamilast with IC50 = 0.041 nM [1]), this compound is a premier building block for medicinal chemistry programs targeting phosphodiesterase-4. Researchers can leverage this fragment to synthesize focused libraries aimed at improving upon the potency and selectivity of existing PDE4 inhibitors like Roflumilast (IC50 = 0.84 nM for PDE4B [2]), with the goal of developing novel therapeutics for chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory conditions.

Oncology Drug Discovery: Development of Next-Generation Pan-FGFR Inhibitors

The demonstrated ability of the (3,5-dichloropyridin-4-yl)ethoxy fragment to confer potent and balanced inhibition against all four FGFR isoforms (FGFR1-4 IC50 values between 0.9 and 6.1 nM for compound (R)-21c [3]) makes this building block indispensable for oncology research. It is specifically indicated for the synthesis of novel pan-FGFR inhibitors intended to overcome the FGFR4 potency gap observed in many existing clinical candidates, thereby providing a more comprehensive blockade of FGFR-driven signaling pathways in cancer.

Virology and Immunology: Synthesis of High-Affinity CCR5 Antagonists

The (3,5-dichloropyridin-4-yl)carbonyl fragment enables the creation of sub-nanomolar CCR5 antagonists (e.g., BDBM50234726 with IC50 = 0.800 nM [4]), establishing its utility in virology and immunology. This compound is an essential precursor for research groups developing novel HIV entry inhibitors or exploring the role of CCR5 in inflammatory diseases. Its high affinity profile supports the development of both tool compounds for target validation and potential therapeutic leads.

Solid-State and Materials Chemistry: Crystal Engineering and Coordination Complex Synthesis

The well-defined solid-state structure of the (3,5-dichloropyridin-4-yl) scaffold (crystallizing in orthorhombic Pbca with V = 2170.0 ų [5]) makes it a reliable building block for crystal engineering and coordination chemistry. Researchers can utilize this compound to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with predictable topologies and magnetic properties, as demonstrated by its use in creating a 2D cobalt(II) coordination network [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Dichloropyridin-4-yl)methanaminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.